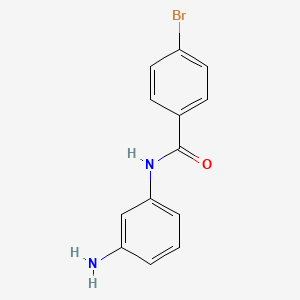

N-(3-aminophenyl)-4-bromobenzamide

Description

Contextualizing Benzamide (B126) Derivatives in Organic Chemistry Research

Benzamides are a class of organic compounds derived from benzoic acid and feature an amide group. researchgate.netwikipedia.org This structural motif is of significant interest in organic and medicinal chemistry because the amide bond is stable, largely neutral, and capable of participating in hydrogen bonding. researchgate.net These characteristics make benzamides a common feature in many biologically active molecules and functional materials. researchgate.netresearchgate.net

The benzamide scaffold is a versatile building block in organic synthesis. researchgate.netnih.gov Its presence is noted in a wide array of pharmaceuticals, including antiemetics, antipsychotics, and analgesics. researchgate.net Beyond medicine, benzamide derivatives are investigated for their applications in agrochemicals and as fungicides. researchgate.netresearchgate.net The ability to readily modify the benzene (B151609) ring and the amide nitrogen allows chemists to fine-tune the molecule's properties, leading to a vast library of compounds with diverse functions.

The Role of N-(3-aminophenyl)-4-bromobenzamide as a Synthetic Scaffold and Precursor

The specific structure of this compound makes it a particularly useful synthetic intermediate. Its utility stems from the presence of two key reactive sites: the amino group (-NH₂) on one phenyl ring and the bromine atom (-Br) on the other.

The synthesis of this compound typically involves the acylation of 1,3-diaminobenzene (m-phenylenediamine) with 4-bromobenzoyl chloride. This reaction creates the stable amide linkage that forms the core of the molecule.

As a precursor, this compound offers chemists a platform for constructing more complex molecules.

The amino group can undergo a variety of chemical transformations, such as diazotization followed by substitution, or acylation to introduce new functional groups.

The bromine atom is a versatile handle for cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These powerful methods allow for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the connection of the benzamide core to other molecular fragments.

This dual functionality allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable building block in the synthesis of targeted compounds for various research applications, including the development of potential new therapeutic agents.

Current Research Landscape and Emerging Areas of Investigation for Analogous Structures

Research involving this compound and its analogs often focuses on medicinal chemistry and materials science. The core structure is seen as a scaffold that can be decorated with different chemical groups to explore their effects on biological activity or material properties.

For instance, studies on structurally related benzamides show that modifications can lead to potent inhibitors of specific enzymes. In one area of research, analogs of 4-amino-N-(4-aminophenyl)benzamide, which shares a similar diamine-derived benzamide core, were designed and synthesized as potential inhibitors of DNA methyltransferases (DNMTs), enzymes implicated in cancer epigenetics. nih.gov In these studies, researchers systematically replaced parts of a known inhibitor with different aromatic and heterocyclic groups to understand the structure-activity relationships. nih.gov

The investigation of analogous structures often involves:

Varying the substitution pattern: Moving the amino or bromo groups to different positions on the phenyl rings.

Replacing the bromine atom: Using other halogens or functional groups that can participate in different types of coupling reactions.

Modifying the amino group: Converting it into other functionalities to alter the compound's electronic properties and biological interactions.

The trifluoromethyl group (-CF₃), for example, is often used in place of or in addition to halogen atoms in medicinal chemistry to enhance a compound's metabolic stability and ability to cross biological membranes. The bromine atom itself can participate in halogen bonding, a specific type of non-covalent interaction that can influence how a molecule binds to a biological target like an enzyme or receptor. This highlights how even subtle changes to the core structure of this compound can lead to compounds with significantly different properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)-4-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBDBHKTZBEWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of N 3 Aminophenyl 4 Bromobenzamide

Optimized Synthetic Routes for N-(3-aminophenyl)-4-bromobenzamide Production

Palladium-Catalyzed C-N Cross-Coupling Strategies for Amide Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of the C(sp²)-N bond in this compound. nih.gov This methodology has revolutionized the synthesis of aryl amines and amides due to its broad substrate scope and functional group tolerance. nih.govyoutube.com The reaction typically involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. organic-chemistry.org

In the context of synthesizing this compound, this would involve the coupling of 4-bromobenzoyl chloride or a related derivative with 1,3-diaminobenzene (m-phenylenediamine). The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos have been shown to significantly improve reaction efficiency and selectivity. youtube.comnih.gov

Recent advancements in this field have led to the development of air- and moisture-stable palladium precatalysts, which simplify the experimental setup and enhance the practicality of the method for synthesizing functionalized amides. rsc.org These catalysts have proven effective in the transamidation of amides by selective N-C(O) cleavage, offering an alternative route to the desired product. rsc.org

Amidation Reactions Employing Activating Agents

Traditional amidation methods often require the conversion of a carboxylic acid to a more reactive species, such as an acyl chloride or anhydride, to facilitate the reaction with an amine. youtube.com In the synthesis of this compound, 4-bromobenzoic acid can be activated using reagents like thionyl chloride to form 4-bromobenzoyl chloride. researchgate.netmdpi.com This activated intermediate then readily reacts with m-phenylenediamine (B132917) to yield the target amide.

Alternatively, various coupling reagents, commonly used in peptide synthesis, can be employed to promote the direct amidation of 4-bromobenzoic acid with m-phenylenediamine. These reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., HBTU, HATU), activate the carboxylic acid in situ, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. This approach avoids the need to isolate the often-sensitive acyl chloride.

Enzymatic methods are also emerging as a green alternative for amide bond formation. nih.gov Lipases and cutinases, for instance, can catalyze amidation through an acyl-enzyme intermediate, offering high selectivity under mild reaction conditions. nih.gov While the specific application to this compound is not extensively documented, the general principles suggest a potential future direction for its synthesis. nih.gov

Precursor Functionalization and Amination Pathways

An alternative synthetic strategy involves the functionalization of a precursor molecule followed by an amination or reduction step. A common approach is to start with a nitrated precursor, such as 4-bromo-N-(3-nitrophenyl)benzamide. This intermediate can be synthesized by reacting 4-bromobenzoyl chloride with 3-nitroaniline.

The crucial final step is the reduction of the nitro group to an amino group. This transformation is typically achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. researchgate.net This method is generally high-yielding and chemoselective, leaving the bromo-substituent and the amide bond intact.

This precursor functionalization pathway offers a reliable method for introducing the amino group at a specific position on the phenyl ring. The choice between this method and direct amidation often depends on the availability and cost of the starting materials.

Derivatization Strategies for this compound Analogs

The structure of this compound offers two key sites for chemical modification, allowing for the synthesis of a diverse library of analogs with potentially new and interesting properties.

Modifications at the Bromo-Substituted Benzoyl Moiety

The bromine atom on the benzoyl ring serves as a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. For example, a Suzuki coupling with an arylboronic acid would yield a biaryl analog. Similarly, a Heck reaction with an alkene would introduce a vinyl substituent, and a Sonogashira coupling with a terminal alkyne would result in an alkynyl-substituted derivative.

Furthermore, palladium-catalyzed cyanation reactions, using reagents like potassium ferrocyanide (K₄[Fe(CN)₆]), can be used to replace the bromine atom with a nitrile group, providing access to another class of functionalized analogs. researchgate.net These derivatization strategies significantly expand the chemical space accessible from the this compound scaffold.

Functionalization of the Amino Group on the Phenyl Ring

The primary amino group on the phenylenediamine moiety is a nucleophilic site that can readily undergo a variety of chemical transformations. Acylation with different acyl chlorides or anhydrides can introduce a range of amide functionalities. Similarly, reaction with isocyanates would lead to the formation of urea (B33335) derivatives. researchgate.net

Alkylation reactions can also be performed on the amino group, though care must be taken to control the degree of substitution. Reductive amination with aldehydes or ketones provides a route to secondary and tertiary amine derivatives.

Furthermore, the amino group can be converted into other functional groups. For instance, diazotization followed by a Sandmeyer reaction can replace the amino group with a variety of substituents, including halogens, cyano, or hydroxyl groups. These derivatization strategies allow for systematic modifications of the molecule's structure, which is crucial for structure-activity relationship (SAR) studies in various research contexts.

Strategic Introduction of Heterocyclic and Aromatic Moieties

The core structure of this compound serves as a versatile scaffold for the introduction of diverse heterocyclic and aromatic moieties. This strategic modification is a key area of research, aiming to generate novel compounds with tailored properties. The inherent reactivity of the amino group on the phenyl ring and the bromo-substituent on the benzoyl portion allows for a variety of chemical transformations.

One common approach involves the acylation or sulfonation of the primary amino group to introduce new aromatic or heterocyclic rings. For instance, the reaction of this compound with various substituted benzoyl chlorides or sulfonyl chlorides can yield a library of new amide or sulfonamide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Furthermore, the bromine atom on the benzoyl ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful synthetic tools enable the direct formation of carbon-carbon and carbon-nitrogen bonds, facilitating the introduction of a wide array of aromatic and heteroaromatic substituents. For example, a Suzuki coupling with an arylboronic acid can replace the bromine atom with a new phenyl or substituted phenyl group. Similarly, a Buchwald-Hartwig amination can introduce a variety of nitrogen-containing heterocycles at this position.

The strategic combination of these synthetic methodologies allows for the systematic exploration of the chemical space around the this compound core, leading to the generation of compounds with potentially enhanced biological or material properties.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. jocpr.com

Solvent-Free Reaction Conditions

Traditional organic synthesis often relies on large volumes of volatile and often hazardous organic solvents. A key goal in green chemistry is to reduce or eliminate the use of such solvents. For the synthesis of benzamides, including this compound, research is exploring solvent-free or solid-state reaction conditions. These methods can involve mechanochemistry, where mechanical force (e.g., grinding or milling) is used to initiate and drive chemical reactions. Microwave-assisted synthesis is another solvent-free approach that can significantly reduce reaction times and energy consumption. While specific examples for this compound are still emerging, the broader application of these techniques to amide bond formation is a promising area for making its synthesis greener.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comprimescholars.com The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. scranton.edu

The traditional synthesis of this compound, which typically involves the acylation of 1,3-phenylenediamine with 4-bromobenzoyl chloride, has a less than ideal atom economy due to the formation of a stoichiometric amount of hydrochloride as a byproduct. To improve this, researchers are investigating catalytic methods that can generate the amide bond with higher atom efficiency.

| Metric | Description | Importance in Green Synthesis |

| Atom Economy | A measure of the conversion efficiency of a chemical process in terms of all atoms involved. primescholars.com | A higher atom economy indicates a more sustainable and environmentally friendly reaction by minimizing waste. jocpr.com |

| Reaction Mass Efficiency | The ratio of the mass of the desired product to the total mass of all reactants used. | Provides a more practical measure of the "greenness" of a reaction by considering yields and stoichiometry. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | A lower E-factor signifies a more environmentally benign process. |

Optimizing reaction conditions, such as temperature, pressure, and catalyst choice, can also significantly improve reaction efficiency and yield, further contributing to a greener synthetic process.

Sustainable Catalytic Systems for Benzamide (B126) Synthesis

The development of sustainable catalytic systems is crucial for the green synthesis of benzamides. rsc.org Catalysis plays a vital role in improving process efficiency, reducing waste, and minimizing environmental impact. rsc.org For the synthesis of this compound, this involves moving away from stoichiometric reagents towards catalytic alternatives.

Recent advancements in catalysis offer promising avenues. For example, the use of heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), can simplify product purification and allow for catalyst recycling. Biocatalysts, such as enzymes, are also gaining attention for their high selectivity and ability to operate under mild, aqueous conditions. While specific applications of these advanced catalytic systems to the synthesis of this compound are still under investigation, they represent the forefront of green chemistry research in this area. The development of catalysts from renewable sources, such as biochar-derived catalysts, is also an active area of exploration for sustainable chemical synthesis. rsc.org

Sophisticated Analytical Techniques for N 3 Aminophenyl 4 Bromobenzamide Characterization in Research Contexts

High-Resolution Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(3-aminophenyl)-4-bromobenzamide. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the functional groups present, and the precise molecular mass.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and differentiation of the various hydrogen atoms in the molecule based on their unique chemical environments. The aromatic protons on the two distinct phenyl rings would appear as complex multiplets in the downfield region (typically 6.5-8.0 ppm). The protons of the primary amine (-NH₂) and the secondary amide (-NH-) groups would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show 13 distinct signals (unless there is accidental overlap), corresponding to the carbonyl carbon (typically 160-170 ppm), the aromatic carbons, and the carbon atom bonded to bromine, which experiences a "heavy atom effect," causing an upfield shift compared to what electronegativity alone would suggest.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within the 3-aminophenyl and 4-bromophenyl rings, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It provides a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons and for confirming the connectivity between the different fragments of the molecule, such as the link between the carbonyl carbon and the protons on both aromatic rings.

Solid-State NMR (ssNMR): While solution-state NMR provides information on the averaged structure of the molecule, solid-state NMR can characterize the compound in its crystalline or amorphous solid form. This technique is particularly valuable for studying polymorphism (the ability of a substance to exist in more than one crystal form), which can significantly impact the physical properties of the compound. ssNMR can detect subtle differences in the local chemical environment of atoms in different crystal lattices.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Amide N-H | ~9.5 - 10.5 | - | Broad singlet, solvent dependent |

| Amine N-H₂ | ~3.5 - 5.0 | - | Broad singlet, solvent dependent |

| Aromatic C-H (4-bromobenzamide ring) | ~7.6 - 7.9 | ~128 - 133 | Two sets of doublets (AA'BB' system) |

| Aromatic C-H (3-aminophenyl ring) | ~6.5 - 7.3 | ~105 - 130 | Complex multiplet pattern |

| Carbonyl C=O | - | ~164 - 168 | Quaternary carbon, no HSQC signal |

| Aromatic C-Br | - | ~125 - 129 | Quaternary carbon |

| Aromatic C-NH₂ | - | ~148 - 152 | Quaternary carbon |

| Aromatic C-NHCO | - | ~138 - 142 | Quaternary carbon |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (C₁₃H₁₁BrN₂O), the calculated monoisotopic mass of the neutral molecule is 290.0058 Da. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule is observed as a protonated species, [M+H]⁺.

The precise mass measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. Furthermore, the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by approximately 2 Da ([M+H]⁺ and [M+2+H]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the protonated molecular ion to elucidate structural details. The primary fragmentation pathway for this compound involves the cleavage of the amide bond, which is the most labile bond in the structure. This cleavage can occur in two ways, leading to characteristic fragment ions:

Formation of the 4-bromobenzoyl cation (m/z 183/185).

Formation of the protonated 3-aminophenylaminyl fragment.

Further fragmentation of the 4-bromobenzoyl cation can occur through the loss of carbon monoxide (CO), yielding the 4-bromophenyl cation (m/z 155/157). The analysis of these fragmentation patterns provides definitive confirmation of the molecule's connectivity.

Table 2: Predicted HRMS Data for this compound

| Ion Species | Formula | Calculated m/z (Da) | Notes |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₂⁷⁹BrN₂O⁺ | 291.0131 | Protonated molecular ion with ⁷⁹Br isotope |

| [M+2+H]⁺ | C₁₃H₁₂⁸¹BrN₂O⁺ | 293.0110 | Protonated molecular ion with ⁸¹Br isotope |

| Fragment 1 | C₇H₄⁷⁹BrO⁺ | 182.9495 | 4-bromobenzoyl cation |

| Fragment 2 | C₆H₃⁷⁹Br⁺ | 154.9491 | 4-bromophenyl cation (loss of CO from Fragment 1) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. The FTIR spectrum of this compound would display several key absorption bands that confirm its structure.

N-H Stretching: Two distinct N-H stretching regions are expected. The primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹. The secondary amide (-NH-) group exhibits a single, sharp peak around 3300 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band between 1650 and 1680 cm⁻¹ is characteristic of the carbonyl group in a secondary amide.

N-H Bending (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, appears around 1510-1550 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp peaks in the 1450-1600 cm⁻¹ region are indicative of the two aromatic rings.

C-Br Stretching: A weak to medium intensity band in the far-infrared region, typically around 500-600 cm⁻¹, corresponds to the carbon-bromine bond.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Secondary Amide (N-H) | Stretch | ~3300 | Medium, Sharp |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Amide Carbonyl (C=O) | Stretch (Amide I) | 1650 - 1680 | Strong, Sharp |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Strong |

| Amide (N-H) | Bend (Amide II) | 1510 - 1550 | Medium to Strong |

| Carbon-Bromine (C-Br) | Stretch | 500 - 600 | Weak to Medium |

Chromatographic Method Development for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, thereby allowing for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods (e.g., Diode Array Detection, Mass Spectrometry Coupling)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically developed for a molecule like this compound.

Method Development: A typical method would utilize a C18 stationary phase column, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from both more polar and less polar impurities.

Advanced Detection:

Diode Array Detection (DAD): A DAD detector records the UV-Vis spectrum of the eluting compound. This allows for the confirmation of peak identity by comparing the acquired spectrum to that of a reference standard. It is also a powerful tool for peak purity analysis; if the spectrum is consistent across the entire peak, it indicates the peak is likely composed of a single compound.

Mass Spectrometry (MS) Coupling (LC-MS): Coupling the HPLC system to a mass spectrometer provides mass information for each eluting peak. This is the most definitive method for identifying impurities, as it provides the molecular weight of each separated component, which can then be used to propose a chemical structure.

Table 4: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detection | DAD (e.g., 254 nm) and/or ESI-MS |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis

While this compound itself is not sufficiently volatile for standard Gas Chromatography (GC) analysis, GC-MS is an excellent technique for identifying and quantifying volatile impurities that may be present from the synthesis process. The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with m-phenylenediamine (B132917).

Potential volatile impurities could include:

Residual Solvents: Common solvents used in the synthesis and purification, such as dichloromethane, toluene, or ethyl acetate.

Unreacted Starting Materials: If m-phenylenediamine or any volatile reagents (e.g., triethylamine used as a base) are present in excess, they could be detected.

Side-Products: Small, volatile molecules formed through side reactions.

In a typical GC-MS analysis, a sample is dissolved in a suitable solvent and injected into the GC. The volatile components are separated based on their boiling points and interaction with the GC column (a common choice would be a non-polar column like a DB-5ms). As each component elutes from the column, it enters the mass spectrometer, where it is fragmented and detected. The resulting mass spectrum is compared against a library (such as the NIST library) for positive identification. This allows for the detection of trace levels of volatile impurities that could be detrimental in sensitive research applications.

Thin-Layer Chromatography (TLC) Optimization for Reaction Monitoring

Thin-Layer Chromatography is a fundamental chromatographic technique that is invaluable for qualitatively monitoring the progress of a chemical reaction, such as the amide bond formation that yields this compound. The optimization of TLC conditions is crucial for achieving clear separation between the starting materials (e.g., 3-aminoaniline and 4-bromobenzoyl chloride), the desired product, and any potential byproducts. This allows a researcher to visually track the consumption of reactants and the formation of the product over time, helping to determine the reaction's endpoint.

The primary goal of TLC optimization is to find a mobile phase (solvent system) that provides a significant difference in the retention factor (Rƒ) values for the compounds of interest on a specific stationary phase, typically silica gel. The Rƒ value is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. An ideal Rƒ value for the product is typically between 0.3 and 0.5, allowing for clear separation from other spots.

Optimization is an iterative process involving the systematic variation of the mobile phase composition. For the synthesis of this compound, a starting point would be a mixture of a nonpolar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol or dichloromethane). The polarity of the solvent system is gradually adjusted to achieve the desired separation. Visualization of the spots on the TLC plate is commonly achieved using ultraviolet (UV) light, as aromatic compounds like this compound are typically UV-active.

A hypothetical optimization process for monitoring the synthesis of this compound is detailed in the interactive table below.

Interactive Data Table: Hypothetical TLC Mobile Phase Optimization

| Trial | Mobile Phase (Hexane:Ethyl Acetate) | Rƒ (Starting Material) | Rƒ (Product) | Observations |

| 1 | 9:1 | 0.85 | 0.90 | Poor separation, spots are too high on the plate. |

| 2 | 7:3 | 0.60 | 0.75 | Separation is improving, but spots are still too close. |

| 3 | 1:1 | 0.25 | 0.45 | Good separation between starting material and product. |

| 4 | 3:7 | 0.10 | 0.20 | Spots are too low on the plate, poor resolution. |

Based on this hypothetical data, a 1:1 mixture of hexane and ethyl acetate would be chosen as the optimal mobile phase for monitoring the reaction.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to determine bond lengths, bond angles, and torsional angles, thus revealing the molecule's exact conformation in the solid state.

For a molecule such as this compound, X-ray crystallography can unequivocally confirm its chemical structure and provide insights into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. This information is crucial for understanding the compound's physical properties and can be valuable in fields such as materials science and drug design.

While specific crystallographic data for this compound is not publicly available, the data from a closely related analogue, 4-Bromo-N-phenylbenzamide, can serve as an illustrative example of the type of information that can be obtained. researchgate.net The molecule of 4-Bromo-N-phenylbenzamide is reported to be twisted, with a significant dihedral angle between the phenyl and 4-bromophenyl rings. researchgate.net The central amide plane is also twisted with respect to the two aromatic rings. researchgate.net In the crystal structure, molecules are linked by N—H⋯O hydrogen bonds, forming chains. researchgate.net

The table below presents selected crystallographic data for 4-Bromo-N-phenylbenzamide to exemplify the detailed structural information provided by an X-ray diffraction study.

Interactive Data Table: Illustrative Crystallographic Data for an Analogous Compound (4-Bromo-N-phenylbenzamide)

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.7891 (2) |

| b (Å) | 9.8943 (4) |

| c (Å) | 19.5673 (8) |

| β (°) | 94.231 (2) |

| Volume (ų) | 1115.68 (8) |

| R-factor | 0.032 |

Data obtained for the analogous compound 4-Bromo-N-phenylbenzamide and is presented for illustrative purposes. researchgate.net

Computational Chemistry and Theoretical Modeling of N 3 Aminophenyl 4 Bromobenzamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly favored for its balance of accuracy and computational cost in analyzing medium to large-sized molecules. In the context of N-(3-aminophenyl)-4-bromobenzamide, DFT would be employed to optimize the molecule's geometry to its lowest energy state. This optimized structure is the foundation for calculating various electronic properties.

The theory's core principle is that the energy of a molecule can be determined from its electron density. Functionals, which are approximations of the exchange-correlation energy, are a key component of DFT calculations, with hybrid functionals like B3LYP often used for organic molecules to achieve reliable results. By calculating the electron density, DFT allows for a detailed analysis of the molecular orbitals, which describe the regions in the molecule where electrons are likely to be found.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a better electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, specifically the amino group.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level suggests a better electron acceptor. The LUMO for this compound would likely be distributed over the bromobenzamide portion, influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Global Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ ≈ -(I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η).

Illustrative Data for this compound (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation for this molecule.)

| Property | Symbol | Illustrative Value (eV) |

| HOMO Energy | EHOMO | -5.85 |

| LUMO Energy | ELUMO | -1.95 |

| HOMO-LUMO Gap | ΔE | 3.90 |

| Ionization Potential | I | 5.85 |

| Electron Affinity | A | 1.95 |

| Global Hardness | η | 1.95 |

| Chemical Potential | μ | -3.90 |

| Electrophilicity Index | ω | 3.90 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas would be concentrated around the oxygen atom of the carbonyl group and potentially the nitrogen of the amino group.

Blue regions: Indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack. These would be found around the hydrogen atoms of the amide and amine groups.

Green regions: Represent neutral or near-zero potential.

The MEP analysis is crucial for understanding how the molecule will interact with other molecules, such as biological receptors or solvent molecules, through non-covalent interactions like hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its movements over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and flexibility.

The conformation of this compound—its specific three-dimensional shape—is not rigid. The molecule can adopt various conformations due to rotation around its single bonds. MD simulations can predict the most stable conformations in different environments, such as in an aqueous solution or when bound to a protein's active site.

By simulating the molecule surrounded by water molecules, for instance, one can observe how hydrogen bonding and other solvent interactions influence its preferred shape. When studying a potential drug candidate, simulating the ligand within the binding pocket of a target protein reveals the key interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the bound complex and determine binding affinity.

The flexibility of this compound is largely determined by the rotational barriers of its key single bonds, particularly the amide bond (C-N) and the bonds connecting the phenyl rings to the amide group.

Amide Bond (C-N): This bond has a significant double-bond character due to resonance, resulting in a relatively high rotational barrier. This planarity is a key structural feature of amides.

Phenyl-Carbonyl Bond: Rotation around this bond would alter the orientation of the 4-bromophenyl ring.

Phenyl-Amine Bond: Rotation around this bond determines the position of the 3-aminophenyl group.

Illustrative Rotational Energy Barriers for this compound (Note: The following data is hypothetical and illustrates the kind of results obtained from conformational analysis.)

| Bond of Rotation | Illustrative Rotational Barrier (kJ/mol) | Description |

| Amide (OC-NH) | 60 - 80 | High barrier due to partial double bond character, enforces planarity. |

| Phenyl-Carbonyl (C-C) | 10 - 20 | Moderate barrier, influences the orientation of the bromophenyl ring. |

| Phenyl-Amine (C-N) | 5 - 15 | Lower barrier, allows for greater flexibility of the aminophenyl group. |

Molecular Docking Studies and Predictive Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode of small molecule ligands, such as this compound, to the active site of a protein or other biological macromolecule.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the behavior of analogous benzamide (B126) structures provides significant insight into its potential interactions with biological targets. Research on related benzamide derivatives, particularly those investigated as enzyme inhibitors, offers a predictive framework.

Studies on 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors have shown that the benzamide scaffold is effective for targeting enzyme active sites. nih.govnih.gov For instance, analogues with specific substitutions on the phenyl rings have demonstrated high potency against receptors like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The general structure of this compound, featuring an amide linker between two substituted phenyl rings, is common in molecules designed to fit into well-defined enzymatic clefts. The 4-bromophenyl moiety can occupy a hydrophobic pocket, while the aminophenyl portion can engage in various interactions depending on the topology of the binding site.

In silico docking of other benzamide derivatives, such as N-(phenylcarbamothioyl)-4-chloro-benzamide, has been successfully used to predict binding affinity to targets like checkpoint kinase 1, demonstrating better binding scores than reference compounds. jppres.com This suggests that the benzamide core of this compound is well-suited for targeted interactions within a receptor's binding cavity. The flexibility of the amide linker is also a key feature, allowing the molecule to adopt a favorable geometry to accommodate residues within the active site, a critical factor for achieving stable binding. nih.gov

Based on studies of analogous compounds, this compound could potentially interact with key amino acid residues in various enzyme active sites. Binding hotspots are typically characterized by a combination of hydrophobic pockets and regions capable of forming hydrogen bonds. For kinase inhibitors, interactions with "gatekeeper" residues, which control access to a hydrophobic pocket, are often crucial. nih.gov

The table below outlines potential interacting residues based on the behavior of similar benzamide compounds targeting various enzymes.

| Potential Target Class | Key Interacting Residue Types | Rationale for Interaction with this compound |

| Tyrosine Kinases (e.g., EGFR, Abl) | Hydrophobic residues (e.g., Leucine, Isoleucine, Valine), Gatekeeper residue (e.g., Threonine, Methionine), Catalytic loop residues. nih.gov | The bromophenyl and phenyl rings can form hydrophobic and van der Waals interactions. The amide and amino groups can form hydrogen bonds with the hinge region or catalytic loop. nih.gov |

| Histone Deacetylases (HDACs) | Zinc ion (in the active site), Tyrosine, Histidine, Aspartic Acid. nih.govresearchgate.net | The amide carbonyl oxygen can coordinate with the active site zinc ion. The NH groups can act as hydrogen bond donors to interact with residues like histidine or aspartate. nih.gov |

| Other Kinases (e.g., CHK1) | Glycine-rich loop, Hinge region residues (e.g., Cysteine, Glutamic Acid). jppres.com | The amide linker is critical for forming hydrogen bonds with the hinge region backbone, a common binding motif for kinase inhibitors. |

The stability of a ligand-protein complex is determined by various non-covalent forces, primarily hydrogen bonding and hydrophobic interactions. nih.gov The molecular structure of this compound contains distinct features that facilitate these interactions.

Hydrogen Bonding: The amide linkage (-CONH-) is a classic pharmacophore capable of both donating a hydrogen bond (from the N-H group) and accepting one (at the carbonyl oxygen). This allows for strong, directional interactions with amino acid backbones or side chains in a receptor's active site. nih.gov Furthermore, the primary amine (-NH2) on the 3-aminophenyl ring provides an additional hydrogen bond donor site, enhancing the molecule's ability to anchor itself within a binding pocket.

Hydrophobic Interactions: These interactions are crucial for the binding of many drugs and are driven by the tendency of nonpolar groups to be excluded from water. nih.gov this compound possesses two phenyl rings, which are significant sources of hydrophobicity. The 4-bromophenyl moiety, in particular, can fit into hydrophobic pockets of an enzyme active site. The bromine atom itself can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

| Structural Feature of this compound | Potential Interaction Type | Potential Interacting Partner in a Protein |

| Amide N-H | Hydrogen Bond Donor | Carbonyl oxygen of amino acid backbone or side chain (e.g., Asp, Glu) |

| Amide C=O | Hydrogen Bond Acceptor | N-H of amino acid backbone or side chain (e.g., Asn, Gln) |

| Amino Group (-NH2) | Hydrogen Bond Donor | Carbonyl oxygen, Serine/Threonine hydroxyl groups |

| Phenyl Rings | Hydrophobic, π-π Stacking | Hydrophobic residues (e.g., Phe, Tyr, Trp, Leu, Val) |

| Bromo Substituent | Halogen Bonding, Hydrophobic | Electron-rich atoms (e.g., backbone carbonyls), hydrophobic pockets |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. frontiersin.org

While a specific QSAR model for this compound has not been published, robust models have been developed for structurally related aminophenyl benzamide derivatives, particularly as Histone Deacetylase (HDAC) inhibitors. nih.govresearchgate.net These studies utilize a set of known benzamide analogues to create a statistically significant model that can predict the activity of new, untested compounds.

For instance, 3D-QSAR studies on N-(2-aminophenyl)-benzamide derivatives have yielded highly predictive models. sphinxsai.comresearchgate.net These models are typically built using a training set of molecules and then validated with an external test set. The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (r²), which measures the goodness of fit, and the cross-validated correlation coefficient (q² or r²cv), which measures the predictive power of the model.

The table below summarizes the statistical quality of representative QSAR models developed for analogous benzamide series.

| QSAR Model Type | Target | r² (Training Set) | q² (Cross-Validation) | r²pred (Test Set) | Reference |

| Atom-based 3D-QSAR | HDAC Inhibition | 0.99 | 0.85 | - | nih.gov |

| MFA with GFA | HDAC2 Inhibition | 0.927 | 0.815 | 0.845 | sphinxsai.comresearchgate.net |

| GFA | HDAC2 Inhibition | 0.794 | 0.634 | 0.634 | sphinxsai.comresearchgate.net |

These models demonstrate that for benzamide derivatives, a strong correlation between structure and biological activity can be established, allowing for the rational design of new compounds with potentially enhanced potency. nih.govresearchgate.net

A critical part of any QSAR study is the identification of molecular descriptors that govern the activity of the compounds. frontiersin.org These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. Studies on benzamide and aminophenyl benzamide derivatives have identified several key descriptors that correlate with their biological activity. nih.govsphinxsai.com

Hydrophobicity (LogP): The partition coefficient is frequently a critical descriptor. For aminophenyl benzamide HDAC inhibitors, hydrophobic character was found to be crucial for activity, suggesting that enhancing this property could lead to more potent compounds. nih.gov

Electronic Properties: Descriptors related to a molecule's electronic nature, such as atomic polarizabilities and electronegativity, are often important. For HDAC inhibitors, hydrogen bond donating groups were found to contribute positively to activity, whereas electron-withdrawing groups had a negative influence. nih.gov

Structural Descriptors: Properties like molecular weight, the number of rotatable bonds, and the number of hydrogen bond acceptors play a significant role in determining how a molecule fits and interacts with its target. sphinxsai.com

The following table lists key physicochemical descriptors and their observed influence on the activity of analogous benzamide structures.

| Physicochemical Descriptor | Description | Influence on Biological Activity (in studied models) | Reference |

| Hydrophobicity / LogP | A measure of a compound's lipophilicity. | Positive correlation; increased hydrophobicity enhances activity. | nih.govsphinxsai.com |

| Hydrogen Bond Donors | The number of groups that can donate a hydrogen bond. | Positive correlation; more H-bond donors improve activity. | nih.gov |

| Electron-Withdrawing Groups | Groups that pull electron density from the rest of the molecule. | Negative correlation; their presence tends to decrease activity. | nih.gov |

| Apol (Sum of atomic polarizabilities) | A measure of the molecule's ability to have its electron cloud distorted. | Identified as a key descriptor in 2D-QSAR models. | sphinxsai.com |

| Molecular Weight (MW) | The mass of the molecule. | Identified as a key descriptor in 2D-QSAR models. | sphinxsai.com |

| Rotatable Bonds | The number of bonds that allow free rotation, indicating molecular flexibility. | Identified as a key descriptor in 2D-QSAR models. | sphinxsai.com |

These findings provide a set of guidelines for the rational design and optimization of new benzamide derivatives, including this compound, for specific biological targets. researchgate.net

Ligand-Based and Structure-Based QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. In the context of this compound and its analogs, both ligand-based and structure-based QSAR approaches are instrumental in elucidating the structural requirements for their biological effects, particularly as enzyme inhibitors.

Ligand-Based QSAR Approaches

Ligand-based QSAR studies are performed when the three-dimensional structure of the biological target is unknown. These models are built solely on the structural features of a series of compounds and their corresponding biological activities. For aminophenyl benzamide derivatives, several 2D and 3D-QSAR models have been developed to understand their inhibitory mechanisms, primarily against Histone Deacetylase (HDAC).

One common ligand-based approach involves the development of a pharmacophore model. A study on aminophenyl benzamide derivatives as HDAC inhibitors led to the creation of a five-point pharmacophore model. nih.gov This model identified essential chemical features for activity, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, all arranged in a specific geometric orientation. nih.govresearchgate.neteurekaselect.com Such a model serves as a qualitative guide for designing new compounds.

For more quantitative predictions, 2D and 3D-QSAR models are employed. In a study on N-(2-aminophenyl)-benzamide derivatives, 2D-QSAR models were developed using methods like Genetic Function Approximation (GFA) and Partial Least Squares (PLS). sphinxsai.comresearchgate.net These models use physicochemical descriptors calculated from the 2D structure of the molecules. Key descriptors identified as crucial for the biological activity include the logarithm of the partition coefficient (LogP), molecular weight (MW), the number of hydrogen-bond acceptors, the sum of atomic polarizabilities, and the number of rotatable bonds. sphinxsai.com

A 3D-QSAR study on a series of 48 aminophenyl benzamide derivatives yielded a highly significant model with excellent statistical quality. nih.goveurekaselect.com The model demonstrated a strong correlation between the 3D structural properties and HDAC inhibitory activity.

Table 1: Statistical Parameters of a 3D-QSAR Model for Aminophenyl Benzamide Derivatives

| Parameter | Value | Description |

| r² | 0.99 | Coefficient of determination, indicating the goodness of fit. nih.goveurekaselect.com |

| q² | 0.85 | Cross-validated correlation coefficient, indicating predictive power. nih.goveurekaselect.com |

| F-value | 631.80 | Fisher's F-test value, indicating statistical significance. nih.goveurekaselect.com |

This interactive table summarizes the statistical validation of a 3D-QSAR model developed for a series of aminophenyl benzamide derivatives, showing its high predictivity. nih.goveurekaselect.com

The findings from this 3D-QSAR model suggest that hydrophobicity is a critical factor for the inhibitory activity. nih.govresearchgate.net The inclusion of hydrophobic substituents was predicted to enhance potency. Additionally, hydrogen bond donating groups positively influence activity, whereas electron-withdrawing groups have a negative impact. nih.govresearchgate.net

Structure-Based QSAR Approaches

Structure-based QSAR methods are utilized when the 3D structure of the target protein is available. These approaches integrate information about the ligand-target interactions into the QSAR model, providing a more detailed understanding of the binding mode. Molecular docking is a key component of this approach.

For the related N-(2-aminophenyl)-benzamide derivatives, molecular docking studies have been performed to investigate their interactions with the active site of HDAC2. researchgate.net These studies revealed that the compounds form crucial hydrogen bond interactions with amino acid residues within the enzyme's active site. researchgate.net

A combined 3D-QSAR and molecular docking study on these derivatives highlighted the importance of specific interactions. The generated QSAR model, which was statistically significant (r² = 0.735696), was used to predict the activity of a test set of compounds. researchgate.net The docking results for a potent test compound with a predicted pIC50 value of 7.358 showed hydrogen bond formation with the HDAC2 protein. researchgate.net

Table 2: Statistical Results from QSAR Studies on N-(2-aminophenyl)-benzamide Derivatives

| QSAR Method | r² | q² (Cross-validated r²) | r²_pred (External Validation) |

| GFA (2D-QSAR) | 0.794 | 0.634 | 0.6343 |

| MFA (3D-QSAR) | 0.927 | 0.815 | 0.845 |

This interactive table presents the statistical validation parameters from 2D and 3D-QSAR studies on N-(2-aminophenyl)-benzamide derivatives, demonstrating good predictive ability. sphinxsai.comresearchgate.net

These structure-based approaches provide valuable insights for rational drug design. By understanding the specific interactions between the ligands and the target protein, modifications can be proposed for this compound to optimize its binding affinity and, consequently, its biological activity. The combination of ligand-based and structure-based QSAR provides a comprehensive framework for the computational modeling of this compound and its analogs, guiding the synthesis of new and more potent inhibitors. researchgate.net

Mechanistic Investigations of N 3 Aminophenyl 4 Bromobenzamide S Molecular Interactions in Vitro and Preclinical Focus

Enzyme Inhibition Studies and Mechanistic Elucidation

Detailed studies concerning the enzymatic inhibition by N-(3-aminophenyl)-4-bromobenzamide, including assay development, kinetic analysis, and mechanism of action, are not currently available in the public research landscape. While the broader class of benzamides has been explored for various therapeutic applications, including as anti-HBV agents, specific data for this compound is absent. nih.gov

In Vitro Enzyme Assay Development and Optimization

There is no specific information available in the scientific literature detailing the development and optimization of in vitro enzyme assays tailored for the study of this compound.

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive, Non-Competitive, Uncompetitive)

No published research could be located that provides a kinetic analysis of enzyme inhibition by this compound. Therefore, its mode of inhibition, whether competitive, non-competitive, or uncompetitive against any specific enzyme, remains uncharacterized.

Investigation of Reversible and Irreversible Inhibition Mechanisms

The nature of this compound's interaction with any potential enzyme targets, specifically whether it acts as a reversible or irreversible inhibitor, has not been documented in the available scientific literature.

Target Specificity Profiling in Biochemical Systems

There are no publicly accessible studies that have profiled the target specificity of this compound across a panel of enzymes or in various biochemical systems. Its specific molecular targets within a cell are currently unknown.

Receptor Binding and Modulation in Isolated Systems

Information regarding the interaction of this compound with specific receptors is not available in the public domain.

Radioligand Binding Assays for Receptor Affinity

No data from radioligand binding assays or other experimental methods to determine the receptor affinity of this compound has been published. Consequently, its potential to bind to and modulate the function of any specific receptor is yet to be determined.

Functional Assays for Receptor Agonism or Antagonism (non-cellular, biochemical)

Currently, there is a notable absence of publicly available scientific literature detailing non-cellular, biochemical functional assays performed on this compound. Therefore, specific data on its potential agonistic or antagonistic activities at various receptors, determined through methods such as competitive radioligand binding assays or enzyme-linked immunosorbent assays (ELISAs) in a cell-free system, are not available. Without such studies, the intrinsic activity of this compound at specific molecular targets remains uncharacterized.

Cellular Pathway Modulation Studies (In Vitro Cell Lines)

Comprehensive studies on the modulation of cellular pathways by this compound in in vitro cell lines have not been reported in the accessible scientific literature. The following subsections outline the types of investigations that would be necessary to elucidate the cellular effects of this compound; however, no specific data can be provided at this time.

Impact on Specific Signaling Pathways in Model Cell Systems

There is no available research documenting the impact of this compound on specific signaling pathways in model cell systems. To understand its mechanism of action, it would be essential to investigate its effects on key cellular cascades, such as the MAPK/ERK pathway, the PI3K/Akt pathway, or the JAK/STAT pathway, in relevant cell lines. Such studies would typically involve treating the cells with the compound and subsequently analyzing the phosphorylation status or expression levels of key proteins within these pathways using techniques like Western blotting or phospho-protein arrays.

Induction of Cellular Responses in Controlled In Vitro Environments

Information regarding the induction of specific cellular responses by this compound in controlled in vitro environments is not present in the current body of scientific publications. Investigations into cellular responses could include assays for apoptosis (e.g., caspase activation assays, TUNEL staining), cell cycle progression (e.g., flow cytometry analysis of DNA content), or cellular differentiation (e.g., morphological analysis, expression of differentiation markers). The absence of this data means that the functional consequences of cellular exposure to this compound are unknown.

High-Throughput Screening of Cellular Assays (e.g., Reporter Gene Assays)

High-throughput screening (HTS) data for this compound in cellular assays, including reporter gene assays, are not publicly available. Reporter gene assays are a powerful tool in drug discovery and mechanistic studies, where a reporter gene (e.g., luciferase, beta-galactosidase) is placed under the control of a specific promoter or response element. researchgate.net These assays allow for the rapid screening of large numbers of compounds to identify those that can activate or inhibit a particular signaling pathway. For this compound, such screens could reveal its potential molecular targets and mechanisms of action.

Protein-Ligand Interaction Analysis

Direct analysis of the interaction between this compound and specific protein targets is a critical step in understanding its molecular function. However, detailed studies in this area have not been published.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

There are no available Isothermal Titration Calorimetry (ITC) studies for this compound. ITC is a technique used to directly measure the heat changes that occur upon the binding of a ligand to a protein. This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). Without ITC data, the thermodynamic profile of this compound's interaction with any potential protein targets remains undetermined.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There is no published data on the use of Surface Plasmon Resonance to investigate the binding kinetics of this compound with any biological target. Therefore, key kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) are unknown.

Nuclear Magnetic Resonance (NMR) Titration for Binding Site Mapping

No studies utilizing Nuclear Magnetic Resonance titration to map the binding site of this compound on a protein or other macromolecule have been reported in the scientific literature. As a result, there is no information on chemical shift perturbations or identification of specific residues involved in the interaction.

Comprehensive Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Aminophenyl 4 Bromobenzamide and Its Analogs

Systematic Exploration of Structural Modifications and Their Functional Consequences

Impact of Substituent Variation on Bromobenzamide Moiety

The bromobenzamide portion of the molecule plays a crucial role in its interactions with biological targets. Variations in the substituent on this ring can significantly impact activity.

Research on related N-phenylbenzamide derivatives has shown that the presence and position of electron-withdrawing groups on the benzamide (B126) ring are critical for certain biological activities. For instance, in a series of N-phenylbenzamide derivatives evaluated for antiviral activity, the introduction of electron-withdrawing groups such as chlorine (Cl) and bromine (Br) at the para-position of the benzamide ring was found to enhance the inhibitory effects. mdpi.com Specifically, the bromine substituent, as seen in the parent compound, is often associated with increased potency. mdpi.com

Conversely, replacing the bromine with smaller, lipophilic groups or hydrogen-bond donors can also modulate activity, depending on the specific biological target. In studies on benzamide inhibitors of Mycobacterium tuberculosis, replacing a larger group with a small lipophilic methyl group on the benzamide core resulted in increased activity. acs.org

The following table summarizes the impact of various substituents on the bromobenzamide moiety based on findings from analogous compound series.

| Substituent at para-position | Observed Effect on Activity in Analogs | Reference |

| Bromine (Br) | Increased antiviral activity | mdpi.com |

| Chlorine (Cl) | Increased antiviral activity, but less than Bromine | mdpi.com |

| Methyl (CH3) | Increased activity against M. tuberculosis | acs.org |

Influence of Amino Phenyl Ring Modifications

Modifications to the aminophenyl ring are also a key strategy for optimizing the properties of N-(3-aminophenyl)-4-bromobenzamide. The position and nature of the amino group, as well as other substitutions on this ring, can influence activity.

The position of the amino group (ortho, meta, or para) on the phenyl ring is a critical determinant of the molecule's three-dimensional shape and its ability to form hydrogen bonds. In a study of aminobenzamide derivatives, both para- and meta-substituted compounds showed good activity, suggesting that both substitution patterns are acceptable for certain targets. dovepress.com

Furthermore, the amino group itself can be a target for modification. While acylation of the amino group in some N-phenylbenzamide analogs led to a slight decrease in antiviral activity, the presence of a hydrogen-bond donor group on this ring was found to be favorable. mdpi.com This suggests that the free amino group in this compound is likely important for its biological function.

The table below outlines the effects of modifications to the aminophenyl ring based on related research.

| Modification | Observed Effect on Activity in Analogs | Reference |

| Meta-amino substitution | Permissible for good activity | dovepress.com |

| Para-amino substitution | Permissible for good activity | dovepress.com |

| Acylation of amino group | Slightly decreased antiviral activity | mdpi.com |

| Presence of H-bond donor | Favorable for antiviral activity | mdpi.com |

Role of Linker Modifications on Activity Profiles

The amide linker is a central feature of the this compound scaffold, providing structural rigidity and hydrogen bonding capabilities. Modifications to this linker, or its replacement with bioisosteres, can have a profound impact on the compound's properties.

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. drughunter.comnih.gov Common replacements for the amide group include thioamides, ureas, and various five-membered heterocyclic rings like triazoles and oxadiazoles (B1248032). nih.govnih.gov For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been shown to yield compounds with similar potency and improved metabolic stability in some contexts. nih.gov

In a study on benzamide analogs, the replacement of the amide group with a thioamide or selenoamide retained biological activity, highlighting the importance of preserving the geometry of the linker. nih.gov The introduction of a triazole ring, a non-classical bioisostere of the amide, has also been successfully employed in various drug discovery programs. nih.gov These findings suggest that while the amide bond is important, it can be successfully replaced with other functional groups to fine-tune the molecule's properties.

Rational Design Principles for Optimized Molecular Interactions

Building upon the SAR and SPR data, rational design principles can be applied to optimize the molecular interactions of this compound and its analogs with their biological targets.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies for discovering novel chemotypes with improved properties. nih.govspirochem.com Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. mdpi.com

For this compound, bioisosteric replacement could be applied to various parts of the molecule. As discussed, the amide linker can be replaced with heterocycles like triazoles or oxadiazoles to improve metabolic stability. drughunter.comnih.gov The bromine atom on the benzamide ring could be replaced with other halogen atoms or different electron-withdrawing groups to modulate potency. The aminophenyl ring could be replaced with other aromatic or heteroaromatic systems to explore new binding interactions.

Scaffold hopping involves replacing the entire core structure of the molecule while maintaining the essential pharmacophoric features. nih.gov This can lead to the discovery of completely new chemical series with potentially more favorable properties. For this compound, this could involve replacing the N-phenylbenzamide core with a different scaffold that presents the key recognition elements in a similar spatial arrangement.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov

A five-point pharmacophore model developed for a series of aminophenyl benzamide derivatives included two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. drughunter.com Such a model can be used for virtual screening of large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to be active. jst.go.jp This approach accelerates the discovery of novel hits with diverse chemical structures. jst.go.jp

The following table summarizes a hypothetical pharmacophore model for this compound based on its structural features and data from related compounds.

| Pharmacophore Feature | Corresponding Structural Element |

| Aromatic Ring 1 | Bromobenzamide Ring |

| Aromatic Ring 2 | Aminophenyl Ring |

| Hydrogen Bond Donor | Amino Group (-NH2) on the phenyl ring |

| Hydrogen Bond Acceptor | Carbonyl Group (C=O) of the amide linker |

| Hydrogen Bond Donor | Amide Group (-NH-) |

| Hydrophobic Feature | Bromo-substituent |

Fragment-Based Drug Discovery (FBDD) Approaches Applied to Benzamide Scaffolds

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in identifying novel lead compounds. frontiersin.orgnih.gov This approach utilizes small, low-complexity molecules, or "fragments," which typically have weak binding affinities to a biological target. frontiersin.orgyoutube.com Through techniques like X-ray crystallography or NMR spectroscopy, the binding mode of these fragments is determined. This structural information then guides the optimization process, where fragments are grown, linked, or merged to create more potent, drug-like molecules. youtube.com

The benzamide scaffold is well-suited for FBDD due to its synthetic tractability and its ability to form key interactions with various protein targets. In a typical FBDD campaign involving a benzamide scaffold, a library of fragments would be screened against the target of interest. Fragments could include simple benzamides, anilines, or other small molecules that represent portions of a larger benzamide-containing molecule.

For a compound like this compound, an FBDD approach might involve screening fragments corresponding to the 4-bromobenzoyl group and the 3-aminoaniline group separately. Once fragments that bind to adjacent sites on the target are identified, they can be linked together to generate a larger, more potent molecule. Alternatively, a single fragment hit could be elaborated upon, with chemists adding functional groups to improve binding affinity and selectivity. youtube.com This iterative process of fragment screening, structural analysis, and chemical elaboration allows for the efficient exploration of chemical space and the development of novel drug candidates. nih.govukri.org

Elucidation of Structure-Property Relationships (SPR)

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Structure-Property Relationship (SPR) studies aim to understand how modifications to a chemical structure influence these key properties.

Relationship Between Molecular Structure and Aqueous Solubility (In Vitro Assays)

Aqueous solubility is a fundamental property that affects a drug's dissolution and subsequent absorption. ucc.ie For benzamide derivatives, solubility can be influenced by various structural features, including substituents on the aromatic rings and the nature of the amide linkage.

The following table presents hypothetical aqueous solubility data for this compound and some of its analogs to illustrate these principles.

| Compound Name | Structure | Modification from Parent | Predicted Aqueous Solubility (µg/mL) |

| This compound | 4-Br-Ph-C(O)NH-Ph-3-NH2 | Parent Compound | 15 |

| N-(3-hydroxyphenyl)-4-bromobenzamide | 4-Br-Ph-C(O)NH-Ph-3-OH | -NH2 replaced with -OH | 25 |

| N-(3-aminophenyl)-4-chlorobenzamide | 4-Cl-Ph-C(O)NH-Ph-3-NH2 | -Br replaced with -Cl | 20 |

| N-(3-aminophenyl)benzamide | Ph-C(O)NH-Ph-3-NH2 | -Br removed | 50 |

| 4-bromo-N-(3-nitrophenyl)benzamide | 4-Br-Ph-C(O)NH-Ph-3-NO2 | -NH2 replaced with -NO2 | 5 |

Note: This data is illustrative and not based on experimental results for these specific compounds.

Permeability Studies in Artificial Membrane Systems

A drug's ability to permeate across biological membranes, such as the intestinal epithelium, is essential for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict the passive diffusion of compounds across membranes. nih.govresearchgate.netnih.gov In this assay, a compound's permeability is measured as it diffuses from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. researchgate.netfrontiersin.org

The permeability of benzamide derivatives is influenced by their lipophilicity, size, and hydrogen bonding capacity. The bromo-substituent in this compound increases its lipophilicity, which can enhance membrane permeability. However, the presence of the polar amino and amide groups, which can form hydrogen bonds, may counteract this effect. The pH of the environment can also play a role, as it affects the ionization state of the amino group. nih.gov

Below is a hypothetical data table illustrating the permeability of this compound and its analogs in a PAMPA assay. Apparent permeability (Papp) values are often used to classify compounds as having low or high permeability, with a common cutoff being 1 x 10⁻⁶ cm/s. researchgate.net

| Compound Name | Structure | Modification from Parent | Predicted Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Class |

| This compound | 4-Br-Ph-C(O)NH-Ph-3-NH2 | Parent Compound | 5.2 | High |

| N-(3-hydroxyphenyl)-4-bromobenzamide | 4-Br-Ph-C(O)NH-Ph-3-OH | -NH2 replaced with -OH | 4.8 | High |

| N-(3-aminophenyl)-4-chlorobenzamide | 4-Cl-Ph-C(O)NH-Ph-3-NH2 | -Br replaced with -Cl | 6.1 | High |

| N-(3-aminophenyl)benzamide | Ph-C(O)NH-Ph-3-NH2 | -Br removed | 2.5 | High |

| 4-bromo-N-(3-nitrophenyl)benzamide | 4-Br-Ph-C(O)NH-Ph-3-NO2 | -NH2 replaced with -NO2 | 3.9 | High |

Note: This data is illustrative and not based on experimental results for these specific compounds.